molecular formula C5H10Cl2F2N4 B12219059 1-(2,2-Difluoroethyl)pyrazole-3,4-diamine;dihydrochloride

1-(2,2-Difluoroethyl)pyrazole-3,4-diamine;dihydrochloride

Cat. No.: B12219059
M. Wt: 235.06 g/mol
InChI Key: PWMDLZIKDBNEKS-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)pyrazole-3,4-diamine;dihydrochloride is a chemical compound with the molecular formula C5H8F2N4 and a molecular weight of 162.14 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science. The presence of difluoroethyl and diamine groups in its structure makes it a versatile building block for various chemical syntheses.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)pyrazole-3,4-diamine;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethylamine and pyrazole derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)pyrazole-3,4-diamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.

Scientific Research Applications

1-(2,2-Difluoroethyl)pyrazole-3,4-diamine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)pyrazole-3,4-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)pyrazole-3,4-diamine;dihydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-(2,2-Difluoroethyl)pyrazole-3,4-diamine; dihydrochloride (CAS No. 1006333-08-9) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H7F2N3·2HCl
  • Molecular Weight : 147.13 g/mol
  • CAS Number : 1006333-08-9
  • InChI Key : LMAYRTOWGOVCOR-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study investigated various pyrazole compounds against Mycobacterium tuberculosis (Mtb). Compounds similar to 1-(2,2-Difluoroethyl)pyrazole showed promising results in inhibiting Mtb strains, suggesting that modifications to the pyrazole structure can enhance efficacy against drug-resistant strains of tuberculosis .

CompoundActivity Against MtbReference
1-(2,2-Difluoroethyl)pyrazoleModerate
4aExcellent
5bModerate

Anti-inflammatory Activity

Pyrazole derivatives have been noted for their anti-inflammatory properties. A review highlighted the synthesis of various pyrazole compounds that demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives achieved up to 85% inhibition at specific concentrations, indicating their potential as anti-inflammatory agents .

Neuroprotective Effects

The neuroprotective effects of pyrazole compounds have been explored in various studies. Some derivatives were shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Compounds derived from pyrazoles exhibited protective effects in animal models of Parkinson's disease by reducing oxidative stress and inflammation .

The biological activity of 1-(2,2-Difluoroethyl)pyrazole-3,4-diamine is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes such as MAO and cyclooxygenase (COX), which are involved in inflammatory processes.
  • Receptor Modulation : Some studies suggest that these compounds may modulate neurotransmitter receptors, contributing to their neuroprotective effects.
  • Antimycobacterial Mechanism : The exact mechanism against Mtb is still under investigation but may involve interference with bacterial metabolic pathways.

Case Studies

  • Tuberculosis Treatment : A series of pyrazole derivatives were tested against Mtb H37Rv strains, showing varying degrees of effectiveness. The study concluded that structural modifications could enhance the potency against resistant strains .
  • Inflammation Models : In vivo studies using carrageenan-induced edema models demonstrated that specific pyrazole derivatives significantly reduced inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Properties

Molecular Formula

C5H10Cl2F2N4

Molecular Weight

235.06 g/mol

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-3,4-diamine;dihydrochloride

InChI

InChI=1S/C5H8F2N4.2ClH/c6-4(7)2-11-1-3(8)5(9)10-11;;/h1,4H,2,8H2,(H2,9,10);2*1H

InChI Key

PWMDLZIKDBNEKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)N)N.Cl.Cl

Origin of Product

United States

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